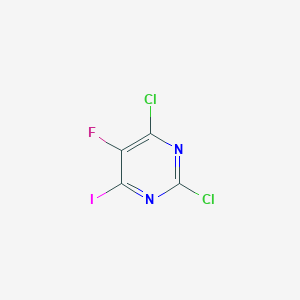
2,4-Dichloro-5-fluoro-6-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-fluoro-6-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4Cl2FIN2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the stepwise introduction of chlorine, fluorine, and iodine atoms into the pyrimidine ring. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluoro-6-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms or the pyrimidine ring.
Coupling Reactions: It can form bonds with other aromatic or aliphatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Halogenating agents like chlorine gas or iodine monochloride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or thiol derivatives, while oxidation can produce pyrimidine oxides.
Scientific Research Applications
2,4-Dichloro-5-fluoro-6-iodopyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluoro-6-iodopyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen atoms can enhance the compound’s binding affinity to molecular targets, making it a potent inhibitor or modulator of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-iodopyrimidine
- 2,4-Dichloro-6-iodopyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
2,4-Dichloro-5-fluoro-6-iodopyrimidine is unique due to the presence of three different halogen atoms, which can impart distinct reactivity and selectivity in chemical reactions. This combination of halogens is less common compared to other pyrimidine derivatives, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C4Cl2FIN2 |
|---|---|
Molecular Weight |
292.86 g/mol |
IUPAC Name |
2,4-dichloro-5-fluoro-6-iodopyrimidine |
InChI |
InChI=1S/C4Cl2FIN2/c5-2-1(7)3(8)10-4(6)9-2 |
InChI Key |
OMGSHIJQZURSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1I)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


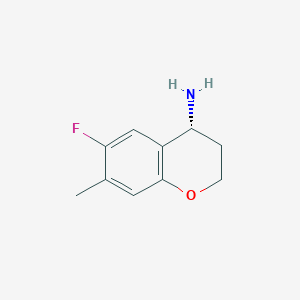
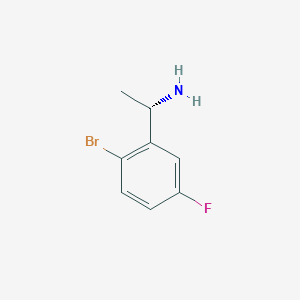
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate](/img/structure/B13056563.png)
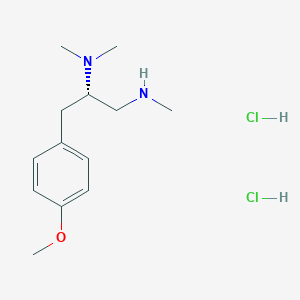
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056582.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13056589.png)
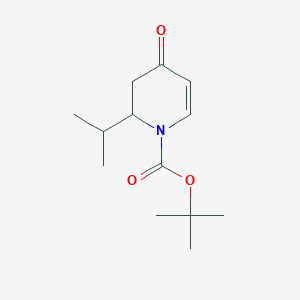
![(E)-1-(2-methylpropane-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13056598.png)
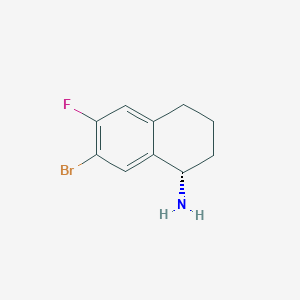
methylidene}aminothiophene-2-carboxylate](/img/structure/B13056605.png)
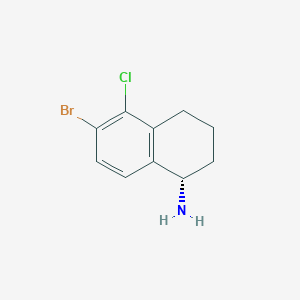

![3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid](/img/structure/B13056631.png)
